
Direct Red 254
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Overview
Description
Direct Red 254, also known as Pigment Red 254, is a synthetic organic compound belonging to the class of diketopyrrolo-pyrrole pigments. It is widely used for its excellent color properties, including high opacity, color saturation, and weather resistance. The compound is characterized by its yellow shade of red and is commonly used in high-end coatings and plastics applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Direct Red 254 involves several key steps, including redox reactions, condensation reactions, and hydrolysis reactions. One common method uses p-chloro-benzonitrile and diisopropyl succinate as raw materials, with tertiary amyl alcohol as a solvent. The process includes the following steps:
Redox Reaction: Conducted under controlled temperature and stirring conditions.
Condensation Reaction: Involves the addition of deionized water and methyl alcohol.
Hydrolysis Reaction: Conducted at temperatures between 50 and 75 degrees Celsius, followed by filtration and rinsing.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield, bright color, and high tinting power. The process typically includes the use of stainless steel reactors and automated systems for material handling and temperature control .
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
Direct Red 254 serves as a precursor for synthesizing DPP derivatives through palladium-catalyzed cross-coupling. This reaction replaces chlorine atoms on the 4-chlorophenyl groups with aryl or hetaryl boronic acids under mild conditions .
Reaction Conditions
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Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ with SPhos ligand
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Solvent: THF or butanol
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Temperature: Reflux (60–80°C)
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Base: K₃PO₄
Example Products & Yields
Product | Boronic Acid Used | Yield (%) | Stokes Shift (nm) |
---|---|---|---|
2a | Phenyl | 80 | 98 |
2b | 4-Methoxyphenyl | 72 | 102 |
2c | 3-Aminophenyl | 65 | 105 |
These derivatives exhibit enhanced fluorescence quantum yields (up to 0.85) and large Stokes shifts (>100 nm), making them suitable for optoelectronic and biomedical applications .
Substitution Reactions with Cyanuric Chloride
This compound undergoes stepwise substitution with cyanuric chloride and ethanolamine to form trichloro-s-triazine derivatives. This process improves water solubility and dye stability .
Reaction Pathway
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Monochloro Substitution
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Conditions: 0–10°C, pH 2.5–3.5
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Reactant: Cyanuric chloride
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Product: Intermediate with one chlorine atom replaced.
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Dichloro Substitution
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Conditions: 60–80°C, pH 5–6
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Reactant: Ethanolamine
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Product: Intermediate with two chlorine atoms replaced.
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Trichloro Substitution
Key Advantages
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Improved monitoring of reaction progress via TLC and HPLC.
N-Alkylation for Solubility Enhancement
This compound’s insolubility in organic solvents is addressed via N-alkylation. For example, reaction with 1-iodopentane introduces pentyl groups, increasing solubility for subsequent reactions .
Reaction Conditions
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Reagent: 1-Iodopentane
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Solvent: DMF or DMSO
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Temperature: 80–100°C
Outcome
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Solubility in THF increases from <0.1 mg/mL to >50 mg/mL.
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Facilitates downstream modifications (e.g., cross-coupling) .
Hydrogen Bonding and Stability
The crystal structure of this compound features N–H⋯O hydrogen bonds between adjacent molecules, forming chains along the110 direction. This network contributes to its thermal stability (decomposition >300°C) and resistance to solvents .
Crystallographic Data
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P1 |
Unit Cell Volume | 380.45 ų |
Dihedral Angle | 11.1° (benzene-pyrrole) |
Industrial-Scale Modifications
In production, this compound is processed via dry stirring with inorganic salts (e.g., NaCl) at ≥80°C to achieve amorphous intermediates. Subsequent kneading with solvents (e.g., ethylene glycol) yields fine particles (d₅₀ = 20–100 nm) with high crystallinity .
Critical Parameters
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Grinding Media: ≤0.9 mm diameter
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Energy Input: >1.5 kW/L grinding space
Scientific Research Applications
Direct Red 254 has a wide range of scientific research applications:
Chemistry: Used as a standard pigment in various analytical techniques.
Biology: Employed in staining procedures for microscopic analysis.
Medicine: Investigated for potential use in diagnostic imaging.
Industry: Widely used in automotive finishes, architectural coatings, and high-performance plastics
Mechanism of Action
The precise mechanism of action of Direct Red 254 involves its interaction with various cellular molecules, such as proteins and DNA. Upon exposure to visible light, the compound emits light, making it useful in fluorescence-based applications. The molecular structure allows for strong hydrogen bonding, contributing to its stability and color properties .
Comparison with Similar Compounds
Similar Compounds
Pigment Red 255: Similar in structure but with different shade properties.
Pigment Red 256: Known for its higher opacity and different hue.
Pigment Red 257: Offers better weather resistance but lower color saturation.
Uniqueness
Direct Red 254 stands out due to its excellent balance of color properties, stability, and versatility in various applications. Its unique molecular structure allows for strong hydrogen bonding, contributing to its superior performance in high-end coatings and plastics .
Properties
CAS No. |
101380-00-1 |
---|---|
Molecular Formula |
C26H24N2O2 |
Molecular Weight |
0 |
Synonyms |
C.I. Direct Red 254 |
Origin of Product |
United States |
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